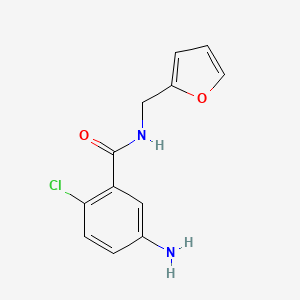

5-Amino-2-chloro-N-(2-furylmethyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

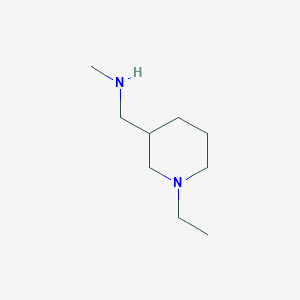

The synthesis of TKS159 and its optical isomers was achieved using optically active 4-amino-1-ethyl-2-hydroxymethylpyrrolidine di-p-toluenesulfonate, which was prepared from commercially available trans-4-hydroxy-L-proline. The absolute configurations of the isomers were determined spectroscopically. This synthesis pathway highlights the importance of stereochemistry in the pharmacological activity of the benzamide derivatives, as the (2S,4S) isomer was found to be the most potent .

Molecular Structure Analysis

Two polymorphs of TKS159, forms alpha and beta, were characterized using X-ray powder diffractometry, which provided distinct diffraction patterns for each form. The molecular structure analysis was further supported by infrared spectroscopy and 13C-NMR spectroscopy, both in solution and solid phases. These techniques allowed for the identification of different absorption bands corresponding to various functional groups within the molecule .

Chemical Reactions Analysis

The chemical behavior of the polymorphs was studied through thermal analysis. Form beta exhibited characteristic endo- and exothermic peaks due to a partial melting-induced phase transition to form alpha, followed by an endothermic peak due to fusion. Form alpha displayed only a single endothermic peak due to fusion, indicating a simpler thermal profile. These findings suggest that the polymorphs of TKS159 undergo distinct phase transitions and melting points, which could influence their stability and solubility .

Physical and Chemical Properties Analysis

The physical and chemical properties of TKS159 were deduced from its thermal behavior and spectroscopic data. Thermal analysis revealed that form alpha is thermodynamically more stable than form beta. The spectroscopic data provided insights into the vibrational frequencies of the molecule's functional groups, such as N-H and O-H stretching, N-H bending, and C=O stretching vibrations. These properties are crucial for understanding the compound's interactions in biological systems and its potential as a pharmaceutical agent .

Aplicaciones Científicas De Investigación

Pharmacological Properties and Clinical Uses

Metoclopramide , a related benzamide derivative, is utilized in treating gastro-intestinal disorders and exhibits effects on the motility of the gastro-intestinal tract, including improved resting tone of the oesophageal sphincter and accelerated gastric emptying. It also shows effectiveness in preventing apomorphine-induced vomiting in man, suggesting its anti-emetic effects might be mediated through central dopaminergic antagonism (Pinder et al., 2012).

Imidazole Derivatives with antitumor activity are reviewed for their structures and biological properties, indicating a pursuit for new antitumor drugs and compounds with various biological effects. This research could provide a foundation for exploring the antitumor potential of structurally similar compounds like 5-Amino-2-chloro-N-(2-furylmethyl)benzamide (Iradyan et al., 2009).

Synthesis and Properties of Novel Substituted Thiazolidinones demonstrate the interest in synthesizing and studying the structural and spectroscopic properties of novel compounds for potential biological activities. Such studies underscore the ongoing efforts to understand and develop new compounds with therapeutic potentials (Issac & Tierney, 1996).

Propiedades

IUPAC Name |

5-amino-2-chloro-N-(furan-2-ylmethyl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN2O2/c13-11-4-3-8(14)6-10(11)12(16)15-7-9-2-1-5-17-9/h1-6H,7,14H2,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLHWYCBWGULUOZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CNC(=O)C2=C(C=CC(=C2)N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(Bromomethyl)-4-(4-fluorophenyl)-6-isopropyl-2-[methyl(methylsulfonyl)amino]pyrimidine](/img/structure/B1286095.png)

![1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-N-methylmethanamine](/img/structure/B1286103.png)

![(1-Methyl-5-(trifluoromethyl)-1H-benzo[D]imidazol-2-YL)methanamine](/img/structure/B1286106.png)

![4-[(chloroacetyl)amino]-N-cyclopentylbenzamide](/img/structure/B1286109.png)

![2-chloro-N-[4-(pyrrolidin-1-ylcarbonyl)phenyl]acetamide](/img/structure/B1286110.png)